1-(3-Nitrobenzyl)azepane
Overview
Description
1-(3-Nitrobenzyl)azepane is an organic compound with the molecular formula C13H18N2O2 It consists of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a benzyl group substituted with a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)azepane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitrobenzyl chloride with azepane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzyl)azepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation: The azepane ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)azepane.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Oxidation: Oxidized azepane derivatives with additional functional groups.
Scientific Research Applications
1-(3-Nitrobenzyl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Nitrobenzyl)azepane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring provides structural rigidity and influences the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
1-(3-Nitrobenzyl)azepane can be compared with other benzyl-substituted azepane derivatives:
1-(4-Nitrobenzyl)azepane: Similar structure but with the nitro group at the para position, which may influence its reactivity and biological activity.
1-(3-Nitrobenzyl)piperidine: A six-membered ring analog, which may have different pharmacokinetic properties due to the ring size difference.
1-(3-Nitrobenzyl)morpholine: Contains an oxygen atom in the ring, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the seven-membered azepane ring, which can impart distinct chemical and biological characteristics compared to its analogs.
Biological Activity
1-(3-Nitrobenzyl)azepane is a bicyclic compound characterized by an azepane ring, comprising seven carbon atoms and one nitrogen atom. The presence of a nitro group at the 3-position of the benzyl substituent significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its structural characteristics, synthesis methods, and potential applications in pharmacology.
Structural Characteristics
The molecular formula of this compound is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 248.2777 g/mol. The unique substitution pattern on the benzene ring, particularly the nitro group, affects both its chemical reactivity and biological interactions compared to other azepanes. Similar compounds have been studied for their potential as therapeutic agents due to their interactions with various neurotransmitter systems.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. One notable method involves treating p-nitrobenzylamine with appropriate reagents under specific conditions to yield high-purity products. For example, a recent study demonstrated the synthesis of polysubstituted azepanes through dearomative ring reactions using blue light irradiation, which allows for efficient formation of the azepane structure .
Biological Activity
The biological activity of this compound is largely influenced by its interaction with various biological targets. Notably, compounds with similar structures have shown significant interactions with neurotransmitter systems, indicating potential pharmacological applications.
Key Findings from Research Studies
- Neurotransmitter Interaction : Research indicates that azepane derivatives can interact with neurotransmitter receptors, which may lead to effects on mood and cognition. This interaction is critical in understanding their pharmacological profiles.
- Anti-inflammatory Properties : Some derivatives related to azepanes have demonstrated anti-inflammatory activities in animal models, suggesting that this compound might exhibit similar properties. For instance, compounds sharing structural similarities showed significant inhibition of inflammatory responses in preclinical studies .
- Antimycobacterial Activity : Recent investigations into azepano-triterpenoids suggest that nitrogen-containing compounds like this compound could possess antimycobacterial properties, making them potential candidates for treating infections such as tuberculosis .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKQVQCBQYHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198861 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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